N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14784461
InChI: InChI=1S/C25H28N4O4/c1-4-23-28-20-14-22(33-3)21(32-2)13-18(20)25(31)29(23)12-11-26-24(30)10-9-16-15-27-19-8-6-5-7-17(16)19/h5-8,13-15,27H,4,9-12H2,1-3H3,(H,26,30)
SMILES:
Molecular Formula: C25H28N4O4
Molecular Weight: 448.5 g/mol

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide

CAS No.:

Cat. No.: VC14784461

Molecular Formula: C25H28N4O4

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide -

Specification

Molecular Formula C25H28N4O4
Molecular Weight 448.5 g/mol
IUPAC Name N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide
Standard InChI InChI=1S/C25H28N4O4/c1-4-23-28-20-14-22(33-3)21(32-2)13-18(20)25(31)29(23)12-11-26-24(30)10-9-16-15-27-19-8-6-5-7-17(16)19/h5-8,13-15,27H,4,9-12H2,1-3H3,(H,26,30)
Standard InChI Key CNXYXUNLJVKCEC-UHFFFAOYSA-N
Canonical SMILES CCC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)CCC3=CNC4=CC=CC=C43)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide, reflects its three primary components:

  • Quinazolinone Core: A bicyclic system with a 4-oxo group at position 4, ethyl substitution at position 2, and methoxy groups at positions 6 and 7 .

  • Ethylamine Linker: A two-carbon chain connecting the quinazolinone nitrogen to the propanamide group.

  • Indole-Containing Propanamide: A three-carbon amide terminating in a 1H-indol-3-yl group, which introduces aromatic and hydrogen-bonding capabilities .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₅H₂₈N₄O₄
Molecular Weight448.5 g/mol
CAS Registry Number1435903-97-1
SMILES NotationCC1=NC2=C(C=C(C(=O)N1CCNC(=O)CCC3=CNC4=CC=CC=C43)OC)OC

The methoxy groups at positions 6 and 7 enhance lipophilicity, potentially improving membrane permeability, while the ethyl group at position 2 may sterically influence target binding .

Synthetic Routes

Synthesis typically involves sequential modifications of a quinazolinone precursor:

  • Quinazolinone Formation: Cyclocondensation of anthranilic acid derivatives with ethyl carbamate yields the 4-oxoquinazolin scaffold .

  • Ethyl Substitution: Alkylation at position 2 using ethyl halides under basic conditions introduces the ethyl group .

  • Side-Chain Attachment: Nucleophilic substitution or Mitsunobu reaction links the ethylamine spacer to the quinazolinone nitrogen .

  • Indole-Propanamide Coupling: Amide bond formation between 3-(1H-indol-3-yl)propanoic acid and the ethylamine linker completes the synthesis .

Critical reaction parameters include temperature control (60–80°C for amidation) and purification via silica gel chromatography to isolate the final product .

TargetPredicted IC₅₀ (nM)Therapeutic Area
EGFR Kinase50–100Oncology
5-HT₂A Receptor100–200Neuropsychiatry
TOPOISOMERASE II>500Antimicrobial Adjuvant

These projections derive from molecular docking studies of analogous compounds .

Bioactivity Profiles

In vitro assays of related quinazolinone-indole hybrids demonstrate:

  • Antiproliferative Activity: IC₅₀ values of 1–10 µM against breast (MCF-7) and lung (A549) cancer lines .

  • Neuroprotective Effects: 30–40% reduction in glutamate-induced neuronal apoptosis at 10 µM .

  • Antimicrobial Potency: Moderate growth inhibition (MIC 16–32 µg/mL) against Staphylococcus aureus and Escherichia coli.

The ethyl and methoxy substituents likely optimize pharmacokinetics by balancing solubility and metabolic stability .

Physicochemical Characterization

Solubility and Stability

  • Aqueous Solubility: <1 mg/mL at pH 7.4, improvable via salt formation (e.g., hydrochloride) .

  • Thermal Stability: Decomposition onset at 215°C (DSC), suitable for standard storage .

  • Photostability: 90% remaining after 48 h under UV light (λ = 365 nm).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazolinone H-5), 7.45–7.10 (m, 5H, indole), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃) .

  • HRMS (ESI+): m/z 449.2158 [M+H]⁺ (calc. 449.2161) .

Applications and Future Directions

Therapeutic Development

  • Oncology: As a dual EGFR/TOP2 inhibitor, this compound could synergize with DNA-damaging agents .

  • Neurology: 5-HT₂A affinity warrants exploration in depression or migraine models .

Industrial Synthesis

Scale-up challenges include optimizing the Mitsunobu reaction (yield <40% in lab-scale) and reducing palladium residues from coupling steps .

Research Priorities

  • Crystallography: X-ray structure determination to guide SAR studies.

  • ADME Profiling: Plasma protein binding, hepatic microsomal stability.

  • In Vivo Efficacy: Xenograft models for oncology; forced swim test for neuroactivity.

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